N-(4-methylphenyl)-2,4-dinitronaphthalen-1-amine
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Overview
Description
N-(4-methylphenyl)-2,4-dinitronaphthalen-1-amine is an organic compound characterized by the presence of a naphthalene ring substituted with nitro groups and an amine group attached to a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2,4-dinitronaphthalen-1-amine typically involves the nitration of naphthalene followed by amination. The process begins with the nitration of naphthalene using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions. The resulting dinitronaphthalene is then subjected to a coupling reaction with 4-methylphenylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2,4-dinitronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N-(4-methylphenyl)-2,4-dinitronaphthalen-1-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2,4-dinitronaphthalen-1-amine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The amine group can form hydrogen bonds and other interactions with target proteins or enzymes, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methylphenyl)-2,4-dinitrobenzeneamine
- N-(4-methylphenyl)-2,4-dinitrophenylamine
- N-(4-methylphenyl)-2,4-dinitroaniline
Uniqueness
N-(4-methylphenyl)-2,4-dinitronaphthalen-1-amine is unique due to the presence of both nitro and amine groups on a naphthalene ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(4-methylphenyl)-2,4-dinitronaphthalen-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c1-11-6-8-12(9-7-11)18-17-14-5-3-2-4-13(14)15(19(21)22)10-16(17)20(23)24/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFKCQAKFYUKOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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